molecular formula C13H14N2OS2 B5864073 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)acetamide

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B5864073
M. Wt: 278.4 g/mol
InChI Key: PYFYONWWATZIHY-UHFFFAOYSA-N
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Description

N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a tetrahydrobenzothiazole core linked to a thiophen-2-yl moiety via an acetamide bridge. This structural combination makes the compound a candidate for diverse biological applications, including kinase inhibition and antimicrobial activity .

The molecular formula is C₁₃H₁₄N₂OS₂ (calculated from and analogous structures), with a molecular weight of 294.39 g/mol. Its SMILES notation is CC(=O)NC1=NC2=C(S1)CCCC2)c1cccs1, reflecting the tetrahydrobenzothiazole and thiophene substituents.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c16-12(8-9-4-3-7-17-9)15-13-14-10-5-1-2-6-11(10)18-13/h3-4,7H,1-2,5-6,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFYONWWATZIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs.
  • Tetrahydrobenzothiazole vs.

Comparison with Analogous Syntheses :

  • reports refluxing in DCM/TEA for 6–9 hours to achieve yields of 70–85% for similar acetamides .
  • utilized single-crystal X-ray diffraction to confirm the structure of a related thiophene-acetamide derivative, highlighting the importance of crystallography in validating regiochemistry .

Pharmacological Activity Comparison

Key Insights :

  • Antimicrobial Activity : Thiophene-containing analogs () show moderate activity against Gram-positive bacteria, likely due to membrane disruption .
  • Kinase Inhibition : Trifluoromethyl and trimethoxyphenyl groups () enhance CK-1δ binding via hydrophobic and hydrogen-bonding interactions .
  • VEGFR-2 Selectivity : The thiadiazole-thio moiety in contributes to potent inhibition (IC₅₀ < 1 µM), suggesting the target compound’s thiophene may offer similar efficacy with modified selectivity .

Physicochemical and Computational Properties

Table 3: Predicted Properties of the Target Compound

Property Value Method/Source
LogP 2.8 (predicted) ChemAxon
Solubility 0.12 mg/mL (aqueous) PreADMET
H-bond Acceptors 3 Structural analysis
H-bond Donors 1 Structural analysis

Comparison with Analogs :

  • The bromophenyl analog () has a higher LogP (3.5) due to the bromine atom, reducing aqueous solubility .
  • The 1,3-benzodioxole derivative () exhibits improved solubility (LogP = 2.2) owing to the oxygen-rich substituent .

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